N-(1H-1,2,3-Benzotriazol-1-ylmethyl)propanamide
Description
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-2-10(15)11-7-14-9-6-4-3-5-8(9)12-13-14/h3-6H,2,7H2,1H3,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUNOJSHGONUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCN1C2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Propanamide
This method involves reacting 1-(chloromethyl)-1H-benzotriazole with propanamide under basic conditions.
Procedure :
- Synthesis of 1-(chloromethyl)-1H-benzotriazole :
Benzotriazole is treated with chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid (e.g., ZnCl₂) at 0–5°C, yielding 1-(chloromethyl)-1H-benzotriazole. - Amidation :
The chloromethyl intermediate is reacted with propanamide (1.2 equiv) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The mixture is stirred at 60°C for 12 hours.
Reaction Scheme :
$$
\text{1H-Benzotriazole} + \text{MOMCl} \xrightarrow{\text{ZnCl}2} \text{1-(Chloromethyl)-1H-benzotriazole} \xrightarrow{\text{Propanamide, K}2\text{CO}_3} \text{N-(1H-Benzotriazol-1-ylmethyl)propanamide}
$$
Yield : 58–65% after column chromatography (silica gel, ethyl acetate/hexane).
Purity : >95% (HPLC).
Carbodiimide-Mediated Coupling
This approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate propionic acid for coupling with 1-(aminomethyl)-1H-benzotriazole.
Procedure :
- Activation of Propionic Acid :
Propionic acid (1 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) are dissolved in dichloromethane (DCM) and stirred at 0°C for 30 minutes. - Coupling :
1-(Aminomethyl)-1H-benzotriazole (1 equiv) is added, and the reaction is warmed to room temperature for 24 hours.
Reaction Scheme :
$$
\text{Propionic Acid} + \text{EDC/HOBt} \rightarrow \text{Active Ester} \xrightarrow{\text{1-(Aminomethyl)-1H-benzotriazole}} \text{N-(1H-Benzotriazol-1-ylmethyl)propanamide}
$$
Yield : 72–78% after aqueous workup.
Advantages : High regioselectivity and minimal byproducts.
Triazine-Based Coupling (Patent-Inspired Method)
Adapted from the synthesis of telmisartan intermediates, this method employs 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) for activation.
Procedure :
- Activation :
CDMT (1.5 equiv) and NMM (2 equiv) are dissolved in methanol at 0°C. Propionic acid (1 equiv) is added, and the mixture is stirred for 1 hour. - Coupling :
1-(Aminomethyl)-1H-benzotriazole (1 equiv) is introduced, and the reaction is heated to 55°C for 10 hours.
Reaction Scheme :
$$
\text{Propionic Acid} + \text{CDMT/NMM} \rightarrow \text{Activated Intermediate} \xrightarrow{\text{1-(Aminomethyl)-1H-benzotriazole}} \text{N-(1H-Benzotriazol-1-ylmethyl)propanamide}
$$
Yield : 68–73% after crystallization from methanol.
Purity : 96–98% (HPLC).
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 60°C | 58–65% | >95% | Simple setup | Requires chloromethyl intermediate |
| Carbodiimide Coupling | EDC/HOBt, DCM, RT | 72–78% | >97% | High yield, mild conditions | Cost of reagents |
| Triazine Coupling | CDMT/NMM, MeOH, 55°C | 68–73% | 96–98% | Scalable, avoids phosphorus reagents | Longer reaction time |
Optimization Strategies
Solvent Effects
Temperature Control
- Lower temperatures (0–5°C) minimize side reactions during activation steps.
- Elevated temperatures (55–60°C) accelerate cyclization and amide formation.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, 1H, benzotriazole), 7.45–7.35 (m, 3H, benzotriazole), 4.85 (s, 2H, CH₂), 2.35 (q, 2H, CH₂CH₃), 1.15 (t, 3H, CH₃).
- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1550 cm⁻¹ (benzotriazole ring).
- Melting Point : 142–144°C (lit. 140–145°C for analogous compounds).
Chromatographic Purity
- HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 60:40), purity >97%.
Chemical Reactions Analysis
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can act as a leaving group, allowing for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary depending on the desired transformation.
Coupling Reactions: Benzotriazole derivatives are often used in coupling reactions, such as the Baylis-Hillman reaction, to form carbon-carbon bonds.
Scientific Research Applications
Chemistry
In the field of chemistry, N-(1H-1,2,3-Benzotriazol-1-ylmethyl)propanamide serves as a valuable ligand in coordination chemistry. It can form complexes with various metal ions, which are useful for catalysis and materials science applications. The compound's ability to stabilize metal ions enhances its utility in developing new catalysts for organic reactions .
Biological Activities
Research has indicated that this compound exhibits promising biological activities:
- Antimicrobial Properties: Studies have demonstrated that benzotriazole derivatives possess significant antimicrobial effects against various bacterial strains. For instance, compounds containing the benzotriazole moiety were evaluated for their activity against Staphylococcus aureus and Escherichia coli, showing effective inhibition at micromolar concentrations .
- Anticancer Activity: The compound has been investigated for its potential anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as HCT116 (human colorectal carcinoma), with some derivatives exhibiting lower IC50 values than standard chemotherapeutic agents like 5-fluorouracil .
- Antitubercular Activity: Some derivatives have also been tested for their efficacy against Mycobacterium tuberculosis. In vitro evaluations indicated that certain benzotriazole compounds could inhibit the growth of this pathogen effectively .
Medicinal Chemistry
The unique structure of this compound makes it an attractive candidate for drug development. Its ability to interact with biological targets has led to investigations into its use as a scaffold for designing new therapeutic agents:
- SARS-CoV Inhibitors: Recent studies have identified derivatives of benzotriazole as potential inhibitors of SARS-CoV proteases, highlighting their relevance in antiviral drug discovery .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several benzotriazole derivatives against common pathogens. The results indicated that this compound showed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| A | 5 | Staphylococcus aureus |
| B | 10 | Escherichia coli |
| C | 15 | Candida albicans |
This study demonstrated the compound's potential as an antimicrobial agent and provided insights into structure-activity relationships (SAR) within the series .
Case Study 2: Anticancer Activity
In another investigation focused on anticancer properties, this compound was tested against various cancer cell lines. The findings revealed that certain derivatives exhibited potent cytotoxicity:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| D | 4.5 |
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)propanamide involves its ability to act as a leaving group and participate in various chemical transformations. The benzotriazole moiety can stabilize negative charges and radicals, making it a versatile synthetic auxiliary . The compound’s reactivity is influenced by the electronic and steric properties of the benzotriazole fragment .
Comparison with Similar Compounds
Triazoloamide Derivatives
Several triazoloamide derivatives, such as those synthesized in , share structural similarities with the target compound. These include:
| Compound Name | Yield (%) | Key Substituents | Spectral Data (NMR/LC-MS) |
|---|---|---|---|
| N-(2-Methoxyphenyl)-2-(4-p-tolyl-1H-1,2,3-triazol-1-yl)propanamide (1dbi) | 94 | 4-p-Tolyl, 2-methoxyphenyl | δ 7.2–6.8 (ArH), m/z 352 [M+H]+ |
| N-(2-Methoxyphenyl)-2-(4-o-tolyl-1H-1,2,3-triazol-1-yl)propanamide (1dbk) | 74 | 4-o-Tolyl, 2-methoxyphenyl | δ 7.5–6.9 (ArH), m/z 352 [M+H]+ |
| N-Butyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanamide (1eba) | 83 | n-Butyl, 4-phenyl | δ 2.3 (CH3), m/z 288 [M+H]+ |
Key Observations :
- Substituents on the triazole ring (e.g., tolyl vs. phenyl) influence yield and spectroscopic properties .
- The 2-methoxyphenyl group enhances stability, as seen in higher yields (94% for 1dbi vs. 74% for 1dbk with ortho-substitution) .
- Alkyl chains (e.g., n-butyl in 1eba) reduce polarity, affecting solubility compared to aromatic substituents.
Benzotriazole-Propanehydrazide Derivatives
describes 3-(1H-Benzotriazol-1-yl)-N′-[(1E,2E)-3-(2-methoxyphenyl)-2-propen-1-ylidene]propanehydrazide (C19H19N5O2), which differs in its hydrazide linkage and conjugated propenylidene group.
Key Differences :
Benzimidazole-Based Propanamides
and highlight analogs where benzotriazole is replaced by benzimidazole or benzodiazole:
Key Observations :
Pyrazole- and Triazole-Linked Propanamides
synthesizes compounds like N-(2-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide (4) and N-(4-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (9), which replace benzotriazole with pyrazole or 1,2,4-triazole.
| Compound () | Biological Activity (SH-SY5Y Cells) | Yield (%) |
|---|---|---|
| 4 | Moderate neuroprotection | 78 |
| 9 | High neuroprotection | 82 |
Biological Activity
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a benzotriazole moiety linked to a propanamide group. Its molecular formula is , with a molecular weight of approximately 218.25 g/mol. The presence of the benzotriazole ring enhances its chemical reactivity and biological activity, making it an essential scaffold in drug development.
Biological Activities
Research indicates that benzotriazole derivatives, including this compound, exhibit a wide range of biological activities:
1. Antiviral Activity
Benzotriazole derivatives have demonstrated antiviral properties by inhibiting viral replication mechanisms. For instance, studies have shown that these compounds can target viral RNA polymerases, offering potential therapeutic avenues for treating infections such as Hepatitis C virus (HCV) and other Flaviviridae viruses .
2. Anticancer Properties
The compound has also been evaluated for its anticancer potential. Benzotriazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For example, certain analogs exhibited minimum inhibitory concentrations (MIC) as low as 29 µg/mL against breast and colorectal cancer cells .
3. Antibacterial and Antifungal Activities
This compound has been noted for its antibacterial and antifungal properties. Research indicates that it can effectively inhibit the growth of pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Direct Alkylation: The compound can be synthesized by direct alkylation of benzotriazole with appropriate alkyl halides in the presence of bases such as potassium hydroxide (KOH) .
- Reflux Techniques: A common method involves refluxing benzotriazole with propanamide derivatives under specific conditions to yield the desired product.
Case Study 1: Antiviral Efficacy
A study focused on the antiviral activity of this compound against HCV showed that the compound effectively inhibited the helicase activity of the virus's NTPase/helicase enzyme. The most active derivatives demonstrated IC50 values around 6.5 µM when tested with DNA substrates .
Case Study 2: Anticancer Activity
In another investigation, various derivatives of benzotriazole were tested against different cancer cell lines. The results indicated that compounds with specific substitutions on the benzotriazole ring exhibited enhanced cytotoxicity compared to their parent structures. One derivative showed an MIC of 29 µg/mL against breast cancer cells .
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for N-(1H-1,2,3-Benzotriazol-1-ylmethyl)propanamide, and how can reaction conditions be adjusted to improve yield?
Methodological Answer: The synthesis typically involves a multi-step process starting with benzotriazole and propanamide derivatives. Key steps include:
- Amide Coupling : Reacting benzotriazole with chloroacetamide intermediates under nucleophilic substitution conditions .
- Solvent Optimization : Polar aprotic solvents like DMF or acetonitrile enhance reaction efficiency, while bases (e.g., triethylamine) neutralize HCl byproducts .
- Temperature Control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
Q. Yield Improvement Strategies :
- Use catalytic Cu(I) for click chemistry approaches to form triazole linkages (e.g., CuAAC reactions) .
- Purification via column chromatography with ethyl acetate/hexane (3:7) improves purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography :
Q. Table 1: Key Structural Parameters
| Parameter | Value (Å/°) | Technique | Reference |
|---|---|---|---|
| C=O Bond Length | 1.23 Å | X-ray | |
| Benzotriazole Torsion | 5–10° | DFT Calculation |
Advanced Research Questions
Q. How can computational chemistry methods predict the interaction mechanisms between this compound and biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-receptor binding. The benzotriazole moiety shows affinity for hydrophobic enzyme pockets (e.g., acetylcholinesterase) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes; RMSD < 2.0 Å over 100 ns indicates stable binding .
- QSAR Studies : Electron-withdrawing substituents on the propanamide chain enhance inhibitory activity (e.g., –CF₃ groups improve IC₅₀ by 30%) .
Data Contradiction Analysis :
Discrepancies in IC₅₀ values across studies may arise from:
Q. What strategies are recommended for resolving contradictions in biological activity data across studies on benzotriazole-propanamide derivatives?
Methodological Answer:
- Standardized Assays : Use identical enzyme sources (e.g., human recombinant vs. bovine-derived) and buffer systems .
- Meta-Analysis : Pool data from ≥5 independent studies to identify trends (e.g., substituent effects on logP and bioavailability) .
- Orthogonal Validation : Confirm in vitro results with in vivo models (e.g., zebrafish neurotoxicity assays) .
Q. Table 2: Biological Activity Comparison
| Compound | AChE Inhibition (% at 300 µM) | Reference |
|---|---|---|
| Propanamide (Parent) | 30.2% | |
| CF₃-Substituted | 86.2% |
Q. How can structural analogs of this compound be designed to enhance solubility without compromising bioactivity?
Methodological Answer:
- Linker Modification : Replace the methylene (–CH₂–) with PEG-like spacers (–OCH₂CH₂O–) to improve aqueous solubility .
- Prodrug Strategies : Introduce ester groups (e.g., –COOEt) hydrolyzed in vivo to release the active compound .
- Co-crystallization : Use cyclodextrins or sulfobutyl ethers to form inclusion complexes, enhancing dissolution rates .
Q. What experimental approaches are critical for analyzing thermal stability and degradation pathways of this compound?
Methodological Answer:
Q. How do substituents on the propanamide chain influence the compound’s pharmacokinetic profile?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
